N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-4-9-17-18(11-13)25-20(22-17)14-5-7-15(8-6-14)21-19(23)12-16-3-2-10-24-16/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKRXOXDGXXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a substitution reaction.
Introduction of Thiophene Ring:
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A relevant case study demonstrated that a related benzothiazole compound showed an IC50 value of approximately 9.69 µM against specific cancer cell lines, suggesting strong potential for further development in anticancer therapies .
Enzyme Inhibition
This compound has been explored as a potential inhibitor of specific enzymes linked to metabolic pathways. For example, it has been noted for its activity against mevalonate kinase, an enzyme crucial in cholesterol biosynthesis. The inhibition of this enzyme can lead to reduced cholesterol levels and thus may be beneficial in treating hyperlipidemia and associated cardiovascular diseases .
Data Table: Affinity Data for Related Compounds
| Compound Name | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| This compound | Mevalonate Kinase | 9.69E+3 | Southern Research Molecular Libraries Screening Center |
| Benzothiazole Derivative X | Unknown | 1.10E+3 | Southern Research |
| Benzothiazole Derivative Y | Unknown | 7.67E+3 | Southern Research |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been studied for their ability to combat bacterial and fungal infections. In vitro studies have shown that certain derivatives possess significant inhibitory effects on pathogenic strains, making them candidates for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial and fungal cell wall synthesis.
Pathways Involved: It disrupts key metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of compounds sharing the benzothiazole-phenyl-acetamide framework:
Key Observations
Benzothiazole vs. Benzodiazole Core :
- The benzothiazole core in the target compound offers superior metabolic stability compared to benzodiazole analogs due to reduced susceptibility to oxidative metabolism.
- Benzodiazole derivatives exhibit lower molecular weights but may face faster clearance in vivo.
Substituent Effects: Thiophene vs. Phenoxy Groups: Thiophene enhances π-π interactions with aromatic residues in target proteins, while phenoxy groups (e.g., 4-methylphenoxy) improve selectivity for enzymes like 11β-HSD1. Halogenation: Chlorine in 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide increases lipophilicity (ClogP = 4.2 vs.
Sulfur-Containing Moieties :
- Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to thiophene.
- The thiophene moiety in the target compound balances lipophilicity and electronic effects, favoring both binding affinity and pharmacokinetics.
Research Findings and Data
Enzymatic Inhibition Profiles
- 11β-HSD1 Inhibition: The phenoxy-substituted analog (N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-2-(4-methylphenoxy)acetamide) shows potent inhibition (IC₅₀ = 12 nM), attributed to its ability to fit into the enzyme’s hydrophobic pocket.
- Antimicrobial Activity : Thiophene-containing analogs (e.g., ) demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound may share similar efficacy.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case studies, and detailed research findings.
- Molecular Formula : C22H19N3O3S2
- Molecular Weight : 437.53 g/mol
- CAS Number : 290835-35-7
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, notable antimicrobial activity was observed against several bacterial and fungal strains. The synthesized compounds showed varying degrees of effectiveness, indicating the potential of these derivatives as antimicrobial agents .
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. A study focusing on thiazolopyridazine derivatives revealed that compounds with similar structural motifs exhibited cytotoxic activities against various cancer cell lines. The IC50 values ranged from 6.90 to 51.46 μM, showcasing the potential of these compounds in cancer therapy .
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of compounds related to this compound. A series of substituted benzamide derivatives were evaluated for their activity against Mycobacterium tuberculosis, with some compounds demonstrating significant inhibition at low concentrations (IC50 values ranging from 1.35 to 2.18 μM) . This suggests that modifications in the benzothiazole structure can lead to improved efficacy against tuberculosis.
Case Studies
-
Antimicrobial Evaluation :
A recent study synthesized several new benzothiazole derivatives and tested them against ten bacterial and ten fungal species. The results indicated that these compounds exhibited notable antimicrobial activity, supporting the hypothesis that structural variations can enhance biological efficacy . -
Cytotoxicity Screening :
In an anticancer study, several derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Compounds with electron-withdrawing substituents showed enhanced cytotoxicity compared to those with electron-donating groups, highlighting the importance of molecular structure in determining biological activity .
Data Summary
Q & A
Basic: What are the standard protocols for synthesizing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. A common approach includes:
- Step 1: Condensation of 2-amino-6-methylbenzothiazole with 4-substituted phenyl derivatives under reflux in ethanol or DMF, catalyzed by acetic acid or Lewis acids like AlCl₃ .
- Step 2: Coupling the benzothiazole intermediate with thiophene-2-acetic acid via carbodiimide-mediated amide bond formation (e.g., using EDC/HCl or DCC with DMAP) in dichloromethane or THF at 0–25°C .
Optimization Tips: - Vary solvents (e.g., DMF for higher solubility vs. ethanol for cost-effectiveness).
- Adjust catalyst ratios (e.g., AlCl₃ at 1.2–1.5 eq. for improved yields).
- Monitor reaction progress via TLC (silica gel, UV detection) .
Basic: How is the structural integrity of this compound confirmed using spectroscopic methods?
Methodological Answer:
Characterization involves:
- FT-IR: Confirm amide C=O stretches (~1670–1710 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
- ¹H/¹³C NMR: Identify key signals:
- Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Advanced: How do molecular docking studies elucidate the binding interactions of this compound with biological targets?
Methodological Answer:
Docking workflows include:
- Target Preparation: Use crystal structures (e.g., from PDB) of enzymes like kinases or proteases.
- Ligand Preparation: Optimize the compound’s 3D structure using software like AutoDock Vina or Schrödinger Maestro.
- Key Interactions:
- Benzothiazole’s methyl group engages in hydrophobic pockets.
- Thiophene and acetamide moieties form hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites) .
- Validation: Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with known inhibitors .
Advanced: What strategies resolve contradictions in bioactivity data across substituted derivatives?
Methodological Answer:
Discrepancies often arise from substituent effects. Strategies include:
- SAR Analysis: Systematically compare derivatives (e.g., 9a–e in ) with varied aryl groups (e.g., 4-F, 4-Br) to identify trends in IC₅₀ values.
- Crystallography: Resolve structural ambiguities (e.g., torsion angles between benzothiazole and thiophene groups affecting binding) using single-crystal X-ray diffraction .
- Solubility Testing: Assess logP values (e.g., via HPLC) to correlate hydrophobicity with membrane permeability discrepancies .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., methanol:acetone 1:1) for slow evaporation, yielding high-purity crystals .
- Temperature Control: Crystallize at 4°C to reduce nucleation density.
- Hydrogen Bond Analysis: Confirm intermolecular N–H···N bonds (R₂²(8) motifs) stabilize crystal packing .
Basic: What are the recommended purity assessment techniques for this compound?
Methodological Answer:
- HPLC: Use a C18 column (ACN:H₂O gradient, 1.0 mL/min flow) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro assays .
- Melting Point: Sharp melting range (e.g., 489–491 K) indicates homogeneity .
Advanced: How does this compound’s electronic configuration influence its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict sites for Suzuki-Miyaura coupling. The thiophene ring (high π-electron density) is prone to electrophilic substitution .
- Experimental Validation: Introduce halogen substituents (e.g., Br at the thiophene 5-position) to test reactivity in Pd-catalyzed couplings .
Table 1: Key Physicochemical Data
| Property | Value/Range | Method (Reference) |
|---|---|---|
| Melting Point | 489–491 K | Differential Scanning Calorimetry |
| logP | ~3.2 (predicted) | HPLC |
| Crystallographic System | Monoclinic | X-ray Diffraction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
